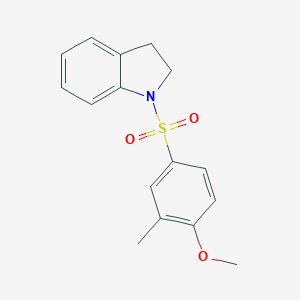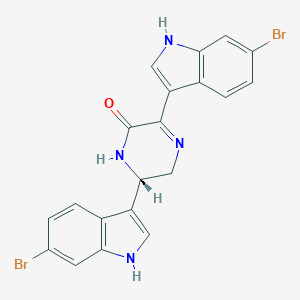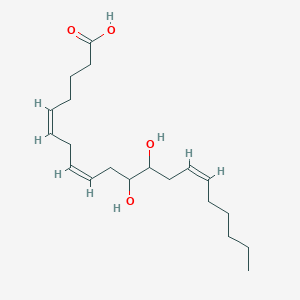
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes, including cell signaling, gene expression, and metabolism.
作用機序
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity. 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell signaling, and gene expression. Inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity has been shown to have a wide range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is its ability to selectively inhibit 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity, without affecting other kinases. This allows for more precise regulation of cellular processes and reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and may have applications in the treatment of other inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective methods for its use in experimental settings.
合成法
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine. The reaction results in the formation of the desired compound, which can be further purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
The potential therapeutic applications of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole have been extensively studied in various scientific research fields. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-14(7-8-16(12)20-2)21(18,19)17-10-9-13-5-3-4-6-15(13)17/h3-8,11H,9-10H2,1-2H3 |
InChIキー |
MOBXHKDKYFECJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)